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Compound of Interest

Compound Name:
2-Azido-1-(4-

chlorophenyl)ethanone

CAS No.: 26086-60-2

Cat. No.: B2524394 Get Quote

Executive Summary
2-Azido-1-(4-chlorophenyl)ethanone (CAS: 26086-60-2) is a critical phenacyl azide

intermediate used in "Click Chemistry" (CuAAC) to synthesize 1,2,3-triazoles and

pharmaceutical heterocycles.[1]

This guide addresses the primary analytical challenge: distinguishing the product from its

halogenated precursor (2-Bromo-1-(4-chlorophenyl)ethanone). While 1H NMR shows only

subtle shifts between the precursor and product, 13C NMR provides the definitive validation

due to the "Heavy Atom Effect" of the bromine substituent versus the deshielding nature of the

azide group.[1]
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Feature
Precursor
(Bromide)

Product (Azide) Diagnostic Value

-Methylene (

H)
4.42 ppm 4.52 ppm

Low (Ambiguous

overlap)

-Carbon (

C)
30.4 ppm ~54.9 ppm High (Definitive)

Carbonyl (

C)
190.2 ppm ~191-192 ppm Moderate

Structural Analysis & Logic
The Diagnostic Challenge
In the synthesis of phenacyl azides, the reaction involves a nucleophilic substitution (

) of the bromide with the azide anion (

).

1H NMR Limitation: The methylene protons (

) in both the bromide and the azide are flanked by a carbonyl group and an electronegative
heteroatom.[1] The chemical shift change is often less than 0.15 ppm, making it difficult to
monitor reaction completion if peaks overlap.

13C NMR Solution: The carbon atom attached to Bromine experiences the Heavy Atom

Effect, which shields the nucleus and shifts the signal upfield (~30 ppm). In contrast, the

Nitrogen of the azide group is highly electronegative and lacks this shielding effect, pushing

the signal downfield (~55 ppm).

Visualizing the Shift Logic
The following diagram illustrates the structural connectivity and the resulting chemical shift

logic.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://sielc.com/ethanone-2-bromo-1-4-chlorophenyl
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2524394?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Precursor:
2-Bromo-1-(4-chlorophenyl)ethanone

C-Br Alpha Carbon
Heavy Atom Shielding

δ ~30.4 ppm

13C NMR

Target:
2-Azido-1-(4-chlorophenyl)ethanone

C-N3 Alpha Carbon
Electronegative Deshielding

δ ~54.9 ppm
13C NMR

Shift upon Substitution
(+24 ppm)

Click to download full resolution via product page

Figure 1: Mechanistic basis for the diagnostic 13C NMR shift between the bromide precursor

and azide product.

Detailed Comparative Data
1H NMR Analysis (400 MHz, )
The aromatic region shows a characteristic

pattern (approximated as two doublets) typical of para-substituted benzenes.

Position Assignment
Precursor (

ppm)

Product (

ppm)

Multiplicity (

Hz)

-CH2 Methylene 4.42 4.52 Singlet (s)

Ar-H (Ortho) Aromatic (2,[1]6) 7.94 7.80 - 7.90
Doublet (

)

Ar-H (Meta) Aromatic (3,[1]5) 7.48 7.42 - 7.48
Doublet (

)

Note: The shift of the aromatic protons is minimal because the modification occurs at the

-carbon, two bonds away from the ring.

13C NMR Analysis (100 MHz, )
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This is the primary method for confirming purity. Any signal near 30 ppm indicates unreacted

starting material.

Position Assignment
Precursor (

ppm)

Product (

ppm)

Comparison
Logic

C=O Carbonyl 190.2 ~191.0
Minimal change.

[1]

Ar-C (Ipso) Quaternary 140.5 ~140.0
Inductive effect

of Cl.[1]

Ar-C Aromatic CH 130-132 130-132

Standard

aromatic region.

[1]

-CH2 Alpha Carbon 30.4 54.9
Diagnostic Shift

(+24.5 ppm)

Experimental Validation Protocol
Synthesis Workflow
To generate the sample for analysis, the following standard protocol is recommended. This

method minimizes the formation of elimination byproducts.
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Start: 2-Bromo-1-(4-chlorophenyl)ethanone
(1.0 eq)

Reagents: NaN3 (1.5 eq)
Solvent: Acetone/Water (3:1)

Temp: RT, 4-6 hours

Workup:
1. Dilute with Ice Water

2. Extract w/ EtOAc
3. Wash (Brine)

Validation:
Check 13C NMR for

disappearance of 30.4 ppm peak

Click to download full resolution via product page

Figure 2: Synthesis and validation workflow.[1]

Step-by-Step Protocol
Preparation: Dissolve 2-Bromo-1-(4-chlorophenyl)ethanone (1.0 mmol) in Acetone (10 mL).

Addition: Add a solution of Sodium Azide (

, 1.5 mmol) in water (3 mL) dropwise. Caution: Avoid halogenated solvents during the
reaction to prevent formation of explosive di-azidomethane.[1]

Reaction: Stir at room temperature. Monitor via TLC (Hexane/EtOAc 8:2).

Workup: Pour mixture into ice-cold water. The product often precipitates as a white/off-white

solid.[1] Filter or extract with Ethyl Acetate.

NMR Prep: Dissolve ~10 mg of the dried solid in 0.6 mL

.
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Safety & Handling (Critical)
Explosion Hazard: Organic azides with a C/N ratio < 3 are highly unstable.[2][3]

Target Molecule:

.[4] Carbon count = 8, Nitrogen = 3. Ratio = 2.66.

Risk Assessment: This molecule is on the borderline of stability. Do not heat above 60°C.

Do not distill. Store in the dark at 4°C.

Reagent Safety: Sodium azide (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359=""

class="inline ng-star-inserted">

) is acutely toxic and reacts with acids to form hydrazoic acid (

), which is explosive.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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